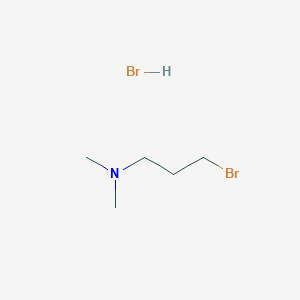

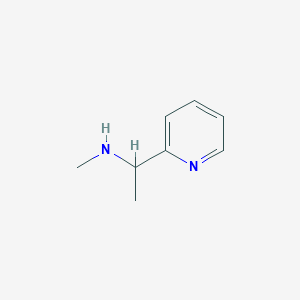

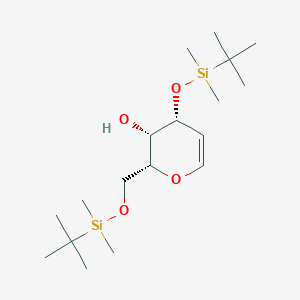

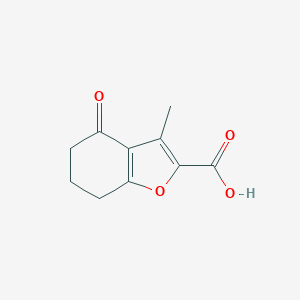

![molecular formula C8H16O3 B038067 2-[2-(丙-2-基)-1,3-二氧戊环-2-基]乙醇 CAS No. 113778-66-8](/img/structure/B38067.png)

2-[2-(丙-2-基)-1,3-二氧戊环-2-基]乙醇

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-methyl-2-(hydroxymethyl)-1,3-dioxolan with mercaptans at 70–80° in the absence of acidic catalysts. This method develops 2,2-bis-(alkylthio)-propan-1-ols (Atavin et al., 1966). Additionally, the base-catalyzed transformations of 1-(allyloxy)- and 1-[2-(vinyloxy)ethoxy]-3-(2-propynyloxy)propan-2-ols lead to the formation of new 1-organyloxy-3-(2-propynyloxy)propan-2-ols (Dmitrieva et al., 2005).

Molecular Structure Analysis

The molecular and crystal structure of similar compounds, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, have been determined by X-ray diffraction, providing insights into the structural aspects of such compounds (Percino et al., 2006).

科学研究应用

萃取过程中的绿色溶剂

2-[2-(丙-2-基)-1,3-二氧戊环-2-基]乙醇是一种以其溶剂特性而闻名的化合物,已被探索用作绿色溶剂替代品,用于提取天然产物和食品成分。Rapinel 等人 (2020) 强调了其作为生物基溶剂的潜力,强调了其在环境和经济上优于己烷等传统石油基溶剂的优势。这篇综述重点介绍了该溶剂的特性、萃取效率、毒理学特征及其成功的产业化转移,这突出了其作为提取亲脂性食品和天然产物的环保替代品的可行性 (Rapinel 等人,2020 年)。

烷烃氧化的催化体系

Chepaikin 和 Borshch (2015) 讨论了铑配合物在均相催化体系中用于烷烃(包括甲烷和丙烷)的氧化官能化。这篇综述深入探讨了围绕含有铑卤化物和氧化还原助催化剂的催化体系的实验和量子化学计算,对甲烷和丙烷的氧化官能化可能的机理提供了见解。研究表明,甲烷的活化可能始于与 Rh 形成 σ-配合物,这突出了进一步研究开发用于烷烃氧化的有效催化体系的必要性 (Chepaikin 和 Borshch,2015 年)。

使用多孔金属有机骨架进行烃分离

Kovalenko、Potapov 和 Fedin (2022) 综述了多孔金属有机骨架 (MOF) 在分离工业上重要的烃混合物(如乙烷/乙烯和丙烷/丙烯)中的应用。这篇综述提供了通过了解吸附位点、骨架-底物相互作用的特性以及客体分子掺入过程中骨架的结构响应来提高基于 MOF 的材料效率的数据。本文批判性地分析了使用 MOF 进行工业烃分离过程的成就和未解决的问题,指出了该领域未来研究的一个有希望的方向 (Kovalenko、Potapov 和 Fedin,2022 年)。

安全和危害

作用机制

Target of Action

It is suggested that this compound might be involved in the synthesis of antidepressant molecules . Therefore, it could potentially interact with targets related to mood regulation, such as neurotransmitter receptors or transporters.

Mode of Action

Given its potential role in the synthesis of antidepressants , it might influence the function of neurotransmitter systems, possibly by modulating the reuptake or release of neurotransmitters such as serotonin, dopamine, or norepinephrine.

Biochemical Pathways

If it is indeed involved in the synthesis of antidepressants , it could potentially affect pathways related to neurotransmitter synthesis, release, reuptake, or degradation.

Result of Action

If it plays a role in the synthesis of antidepressants , it might contribute to the alleviation of depressive symptoms by modulating neurotransmitter systems.

属性

IUPAC Name |

2-(2-propan-2-yl-1,3-dioxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(2)8(3-4-9)10-5-6-11-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQYRZGYGAZRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCCO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

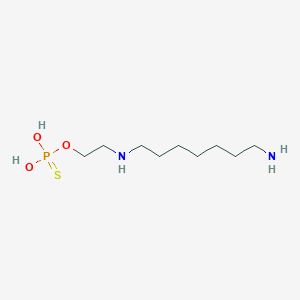

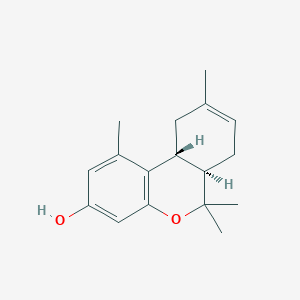

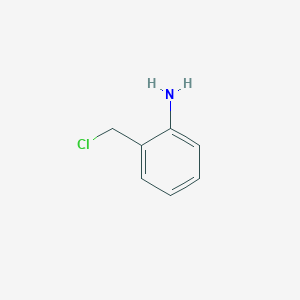

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)